molecular formula C12H23ClN2O2 B14032632 Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride

Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride

Cat. No.: B14032632
M. Wt: 262.77 g/mol
InChI Key: ROJFWHMFFXEGJR-WYUVZMMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₂₃ClN₂O₂
Molecular Weight: 262.77 g/mol
CAS Number: 2306275-12-5 (primary), 2306253-56-3 (alternate)
Structure: The compound features a bicyclic pyrrolo[3,4-c]pyrrole scaffold with a trans-3a-methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable as a pharmaceutical intermediate .

Applications: Primarily used as a high-purity intermediate (≥95%) in active pharmaceutical ingredient (API) development. Its structural rigidity and stereochemistry make it valuable for designing kinase inhibitors or neuroactive agents .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H/t9-,12-;/m1./s1

InChI Key

ROJFWHMFFXEGJR-WYUVZMMLSA-N

Isomeric SMILES

C[C@]12CNC[C@@H]1CN(C2)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate; hydrochloride typically follows a route starting from the corresponding hexahydropyrrolo[3,4-c]pyrrole core, which is functionalized and protected to yield the tert-butyl ester. The hydrochloride salt is then obtained by acid-mediated Boc deprotection.

Key Preparation Steps

Boc Protection of Hexahydropyrrolo[3,4-c]pyrrole Core

  • The starting material, (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, is converted into its tert-butyl ester via reaction with tert-butanol derivatives or using tert-butyl protecting groups under standard carbamate formation conditions.
  • The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality during subsequent synthetic steps.

Palladium-Catalyzed Amination

  • Palladium-catalyzed amination is a crucial step for introducing aryl or heteroaryl substituents onto the bicyclic core.
  • For example, palladium-catalyzed coupling of 1-bromo-2-(trifluoromethyl)benzene with the tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate yields key intermediates for further elaboration.
  • This step is typically performed under mild conditions with palladium catalysts and suitable ligands to ensure high regio- and stereoselectivity.

Boc Deprotection to Generate Hydrochloride Salt

  • The Boc protecting group is removed by treatment with hydrochloric acid (HCl), commonly in solvents like 2-propanol or aqueous media.
  • This results in the formation of the hydrochloride salt of the target compound, enhancing its stability and facilitating purification.
  • The deprotection is generally conducted at room temperature over several hours (e.g., 16 hours) to ensure complete removal of the Boc group.

Purification

  • Flash column chromatography is employed extensively to purify intermediates and the final product.
  • Solvent systems such as dichloromethane/methanol mixtures or ethyl acetate/heptane gradients are used.
  • The final hydrochloride salt is often precipitated from solvents like ethyl acetate to afford a solid product with high purity.

Representative Synthetic Scheme Summary

Step Reaction Description Conditions Yield (%) Notes
1 Formation of tert-butyl ester of hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid Reaction with tert-butanol derivatives, carbonyldiimidazole, triethylamine, DCM, RT, 18 h ~87% Formation of protected intermediate
2 Palladium-catalyzed amination with aryl bromide Pd catalyst, ligand, base, solvent (e.g., DMF), mild heating Variable Key C-N bond formation step
3 Boc deprotection with HCl 5-6 M HCl in 2-propanol, RT, 16 h ~83% Conversion to hydrochloride salt
4 Purification by flash chromatography and precipitation Silica gel chromatography, solvent gradients Purity >95% Final product isolation

Detailed Experimental Notes and Analytical Data

  • Boc Deprotection: The hydrochloride salt formation is achieved by stirring the Boc-protected intermediate with 5–6 M HCl in 2-propanol at room temperature for 16 hours, followed by evaporation and precipitation from ethyl acetate to yield the hydrochloride salt as a white solid.

  • Chromatographic Purification: Silica gel flash chromatography is performed using gradients from heptane/ethyl acetate or dichloromethane/methanol mixtures. This step is critical to remove impurities and isolate the target compound with high purity (typically >95%).

  • NMR Characterization: The proton NMR spectra confirm the structure and stereochemistry of the compound, showing characteristic signals for the bicyclic framework and tert-butyl group. For the hydrochloride salt, broad singlets corresponding to ammonium protons are observed around δ 9-10 ppm.

  • Mass Spectrometry: LC-HRMS data typically show molecular ion peaks consistent with the expected molecular formula of the compound, confirming the successful synthesis.

Comparative Literature Insights

  • A related synthetic approach involving palladium-catalyzed amination followed by Boc deprotection has been reported for similar hexahydropyrrolo[3,4-c]pyrrole derivatives, confirming the robustness of this methodology.

  • Alternative synthetic routes employing microwave-assisted reactions and reductive steps have been documented for related heterocyclic frameworks but are less common for this specific compound.

Summary Table of Preparation Methods and Conditions

Methodology Aspect Description Typical Conditions References
Boc Protection Introduction of tert-butyl carbamate protecting group Carbonyldiimidazole, triethylamine, DCM, RT, 18 h
Palladium-Catalyzed Amination C-N bond formation with aryl bromides Pd catalyst, ligand, base, DMF, mild heating
Boc Deprotection Acid-mediated removal of Boc group 5–6 M HCl in 2-propanol, RT, 16 h
Purification Flash chromatography and precipitation Silica gel, solvent gradients, ethyl acetate precipitation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related pyrrolo-pyrrole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
Target Compound 2306275-12-5 C₁₂H₂₃ClN₂O₂ 262.77 trans-3a-methyl, Boc, hydrochloride salt API intermediate; high purity (≥95%)
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 C₁₁H₂₀N₂O₂ 220.29 cis configuration, Boc Intermediate; stereoisomer of target
tert-Butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate - C₁₃H₂₄N₂O₂ 240.34 3,3-dimethyl, pyrrolo[3,4-b]pyrrole scaffold Structural analog; no reported bioactivity
tert-Butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate 2137970-61-5 C₁₁H₁₈N₂O₃ 226.27 4-oxo group Potential precursor for functionalized analogs
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride 1187933-06-7 C₁₂H₂₁ClN₂O₂ 260.76 Pyridine-fused scaffold Broader ring system; lower similarity (0.94)

Key Differences and Implications

Stereochemistry :

  • The target compound’s trans-3a-methyl group distinguishes it from cis isomers (e.g., 250275-15-1). Stereochemistry impacts receptor binding and metabolic stability in drug candidates .

Scaffold Variations :

  • Compounds like pyrrolo[3,4-b]pyrrole (e.g., CID 167738694) or pyridine-fused analogs (1187933-06-7) alter ring strain and electronic properties, affecting solubility and bioactivity .

Salt Forms :

  • The hydrochloride salt in the target compound enhances aqueous solubility, critical for formulation, whereas free bases (e.g., 250275-15-1) may require further salt formation .

Biological Activity

Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride (CAS: 2306253-56-3) is a synthetic compound with potential biological activity. This article reviews its biological properties based on existing literature and research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (3aS,6aR)-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Research indicates that compounds similar to tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole derivatives exhibit various biological activities through multiple mechanisms. These may include modulation of receptor activity and inhibition of specific enzymes.

Biological Activity

  • Antagonistic Properties :
    • Compounds in this class have shown antagonistic effects on retinol-binding protein (RBP), which is crucial for vitamin A transport. Inhibition of RBP can lead to decreased levels of retinol in tissues and serum, potentially affecting vision and metabolic processes .
  • Cell Viability and Proliferation :
    • Studies have demonstrated that certain derivatives can impact cell viability in various cancer cell lines. For instance, a related compound exhibited a significant reduction in cell proliferation in MOLT-3 leukemia cells .
  • Pharmacokinetics :
    • The pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics. These compounds often demonstrate prolonged half-lives and good bioavailability in rodent models .

Case Study 1: RBP Antagonists

In a study focusing on RBP antagonists, a derivative of the hexahydropyrrolo compound was evaluated for its ability to reduce serum RBP levels significantly. The results showed over 85% reduction in serum RBP levels after chronic oral dosing in rodent models, indicating a robust pharmacodynamic response .

Case Study 2: Antiproliferative Activity

A related compound was tested for antiproliferative activity against various cancer cell lines. The results indicated a notable increase in cytotoxicity against MOLT-3 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Data Table: Biological Activity Overview

PropertyObservation
RBP Binding AffinityHigh affinity leading to reduced retinol uptake
Cell Line TestedMOLT-3 (leukemia)
IC50 ValueSignificantly lower than standard treatments
Pharmacokinetic ProfileFavorable absorption and prolonged half-life

Q & A

Q. What synthetic strategies are optimal for preparing tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate with high stereochemical purity?

Q. How can researchers address discrepancies in stereochemical assignments reported in crystallographic vs. spectroscopic data?

  • Methodological Answer : Cross-validate using:
  • X-ray crystallography : Resolves absolute configuration (e.g., trans-3aR,6aR) via Flack parameter analysis .
  • Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences in solution-phase samples .
  • Dynamic NMR : Monitors ring-flipping barriers in the hexahydropyrrolo-pyrrole system to confirm rigidity of the trans configuration .

Methodological Challenges and Solutions

Q. What strategies optimize the scalability of this compound’s synthesis without compromising enantiomeric excess?

  • Answer :
  • Flow chemistry : Reduces reaction time and improves reproducibility for hydrogenation steps.
  • Design of Experiments (DoE) : Statistically optimizes parameters like catalyst loading (e.g., 5–10% Pd/C) and H₂ pressure (1–3 bar) to maximize yield and ee .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Answer :
  • Accelerated stability studies : Store samples in anhydrous DMSO or acetonitrile at –20°C to minimize hydrolysis.
  • Degradation pathways : Monitor via LC-MS for tert-butyl cleavage (m/z loss of 56) or pyrrolidine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.